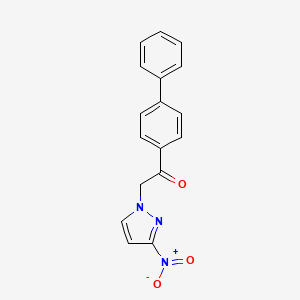![molecular formula C13H15F3N2O B6330479 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1240565-74-5](/img/structure/B6330479.png)
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is a chemical compound . It has a molecular weight of 258.24 . The IUPAC name for this compound is 1-[2-(trifluoromethyl)benzoyl]piperazine .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.24 . The compound is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine has been studied for its potential applications in a variety of scientific and medical fields. It has been studied as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. It has also been studied as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Additionally, this compound has been studied as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of glucose metabolism.
Wirkmechanismus
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), dihydroorotate dehydrogenase (DHODH), and glycogen synthase kinase-3 (GSK-3). Inhibition of these enzymes leads to a decrease in inflammation, pain, and glucose metabolism, respectively. This compound binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce glucose levels in the blood. Additionally, this compound has been shown to have neuroprotective effects, as well as to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, this compound is relatively non-toxic and has been shown to be effective at inhibiting a variety of enzymes. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it has a low solubility in water. Additionally, it has a relatively short half-life in biological systems, which can limit its usefulness in some experiments.
Zukünftige Richtungen
The potential future directions for 2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine are numerous. It could be further studied as an inhibitor of other enzymes, such as proteases and phosphatases. Additionally, it could be studied as an inhibitor of other biological processes, such as apoptosis and autophagy. Additionally, further research could be done to investigate its potential uses in the treatment of various diseases, such as cancer, diabetes, and inflammation. Finally, further research could be done to investigate its potential use in drug delivery systems.
Synthesemethoden
2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine is synthesized from the reaction of 2-methyl-1-benzoylpiperazine (MBP) and trifluoromethylbenzoyl chloride (TFMBC). The reaction is carried out in a solvent such as dichloromethane, and yields this compound as the desired product. The reaction is typically carried out at room temperature, but higher temperatures can be used to increase the rate of reaction. The reaction is usually complete in less than one hour.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-4-2-3-5-11(10)13(14,15)16/h2-5,9,17H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQOYIQRGZBDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)






